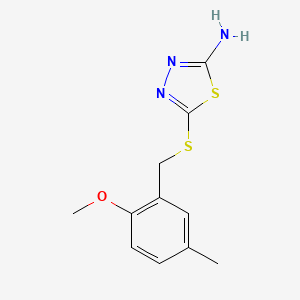
5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group and a methyl group on the benzyl moiety, which is attached to the thiadiazole ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the Benzyl Thioether Moiety: The benzyl thioether moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a thiadiazole derivative with 2-methoxy-5-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are sensitive to sulfur and nitrogen-containing heterocycles.
Pathways Involved: Potential involvement in oxidative stress pathways, given its ability to undergo oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylbenzoic acid
- Methyl 2-methoxy-5-methylbenzoate
- 2,5-Bis[(2-methoxy-5-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
5-((2-Methoxy-5-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both a methoxy and a methyl group on the benzyl moiety. This unique structure may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C11H13N3OS2 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-[(2-methoxy-5-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS2/c1-7-3-4-9(15-2)8(5-7)6-16-11-14-13-10(12)17-11/h3-5H,6H2,1-2H3,(H2,12,13) |
InChI Key |
PFIOAAPTMATTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CSC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















